(9Z,12Z,15Z)-9,12,15-Octadecatrienamide
Overview
Description
(9Z,12Z,15Z)-9,12,15-Octadecatrienamide is a polyunsaturated fatty acid amide derived from (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid, commonly known as alpha-linolenic acid. This compound is characterized by the presence of three cis double bonds at the 9th, 12th, and 15th positions of the octadecatrienoic acid chain. It is a member of the broader class of fatty acid ethanolamides, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z,15Z)-9,12,15-Octadecatrienamide typically involves the amidation of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid. One common method is the reaction of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid with an amine, such as ethanolamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through multiple stages of purification, including distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z,15Z)-9,12,15-Octadecatrienamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated amides.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (9Z,12Z,15Z)-9,12,15-Octadecatrienamide is used as a model compound to study the reactivity of polyunsaturated fatty acid amides. It is also employed in the synthesis of more complex molecules and as a precursor in the production of bioactive compounds.
Biology
In biological research, this compound is studied for its role in cell signaling and metabolism. It is known to interact with various receptors and enzymes, influencing processes such as inflammation and lipid metabolism.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties. It is also explored for its role in modulating pain and anxiety.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties. It is also utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of (9Z,12Z,15Z)-9,12,15-Octadecatrienamide involves its interaction with specific molecular targets, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs). By binding to these receptors, the compound can modulate various signaling pathways, leading to effects such as reduced inflammation and altered lipid metabolism . Additionally, it can influence the activity of enzymes involved in the synthesis and degradation of other bioactive lipids .
Comparison with Similar Compounds
Similar Compounds
(9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid: The parent compound from which (9Z,12Z,15Z)-9,12,15-Octadecatrienamide is derived.
(9Z,12Z,15Z)-9,12,15-Octadecadienoic acid: A similar polyunsaturated fatty acid with two double bonds.
(9Z,12Z,15Z)-9,12,15-Octadecatetraenoic acid: A related compound with four double bonds
Uniqueness
This compound is unique due to its specific amide functional group, which imparts distinct biological activities compared to its parent fatty acid. The presence of three cis double bonds also contributes to its unique chemical reactivity and interaction with biological targets .
Properties
IUPAC Name |
(9Z,12Z,15Z)-octadeca-9,12,15-trienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H2,19,20)/b4-3-,7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUOWASJBBPFMB-PDBXOOCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281554 | |
Record name | (9Z,12Z,15Z)-9,12,15-Octadecatrienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79356-91-5 | |
Record name | (9Z,12Z,15Z)-9,12,15-Octadecatrienamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79356-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9Z,12Z,15Z)-9,12,15-Octadecatrienamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079356915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9Z,12Z,15Z)-9,12,15-Octadecatrienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9Z,12Z,15Z)-9,12,15-octadecatrienamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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